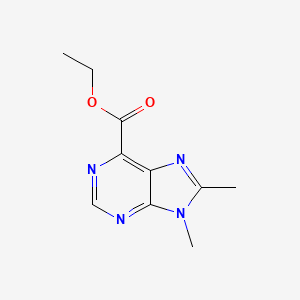
3-(3,4-Dichlorophenyl)-1-methylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1-methylazetidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methylazetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methylazetidine typically involves the reaction of 3,4-dichloroaniline with suitable reagents to form the desired product. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted azetidines.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-1-methylazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methylazetidine involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Triclocarban: An antibacterial compound used in personal care products.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methylazetidine is unique due to its specific structural features and its ability to inhibit photosynthesis, making it valuable in agricultural applications. Its distinct mechanism of action and potential for diverse chemical reactions further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
801983-03-9 |
|---|---|
Formule moléculaire |
C10H11Cl2N |
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1-methylazetidine |
InChI |
InChI=1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3 |
Clé InChI |
WOWGVPUKFAFONV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



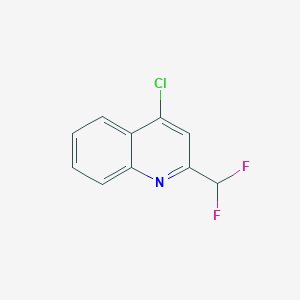
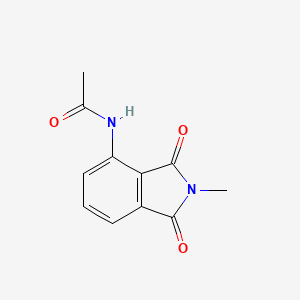
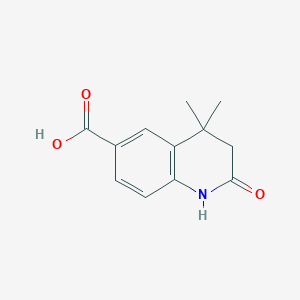

![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)




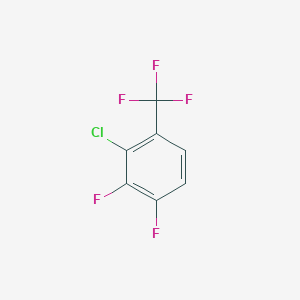

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
